N-[1-(cyclopropylmethyl)pyrazol-4-yl]-4-[(4,5-dimethyl-1,3-oxazol-2-yl)methyl]piperazine-1-carboxamide
Description
N-[1-(cyclopropylmethyl)pyrazol-4-yl]-4-[(4,5-dimethyl-1,3-oxazol-2-yl)methyl]piperazine-1-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that combines a pyrazole ring, an oxazole ring, and a piperazine ring, making it an interesting subject for chemical research and potential pharmaceutical applications.
Properties
IUPAC Name |
N-[1-(cyclopropylmethyl)pyrazol-4-yl]-4-[(4,5-dimethyl-1,3-oxazol-2-yl)methyl]piperazine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N6O2/c1-13-14(2)26-17(20-13)12-22-5-7-23(8-6-22)18(25)21-16-9-19-24(11-16)10-15-3-4-15/h9,11,15H,3-8,10,12H2,1-2H3,(H,21,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZSVGMKUGQNVHJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC(=N1)CN2CCN(CC2)C(=O)NC3=CN(N=C3)CC4CC4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(cyclopropylmethyl)pyrazol-4-yl]-4-[(4,5-dimethyl-1,3-oxazol-2-yl)methyl]piperazine-1-carboxamide typically involves multi-step organic synthesis. The process begins with the preparation of the pyrazole and oxazole intermediates, followed by their coupling with a piperazine derivative. Key steps include:
Formation of the pyrazole ring: This can be achieved through the cyclization of hydrazine derivatives with 1,3-diketones under acidic or basic conditions.
Synthesis of the oxazole ring: This involves the cyclization of α-hydroxy ketones with amides or nitriles in the presence of dehydrating agents.
Coupling reactions: The pyrazole and oxazole intermediates are then coupled with a piperazine derivative using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the synthesis process.
Chemical Reactions Analysis
Types of Reactions
N-[1-(cyclopropylmethyl)pyrazol-4-yl]-4-[(4,5-dimethyl-1,3-oxazol-2-yl)methyl]piperazine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogenation catalysts like palladium on carbon or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon or sodium borohydride in ethanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products
Oxidation: Oxidized derivatives with additional functional groups.
Reduction: Reduced forms with hydrogenated rings.
Substitution: Substituted derivatives with new alkyl or acyl groups.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential as a pharmaceutical agent due to its unique structure and possible biological activity.
Mechanism of Action
The mechanism of action of N-[1-(cyclopropylmethyl)pyrazol-4-yl]-4-[(4,5-dimethyl-1,3-oxazol-2-yl)methyl]piperazine-1-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular pathways involved would depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
N-[1-(cyclopropylmethyl)pyrazol-4-yl]-4-[(4,5-dimethyl-1,3-oxazol-2-yl)methyl]piperazine-1-carboxamide: Unique due to its combination of pyrazole, oxazole, and piperazine rings.
Other pyrazole derivatives: Often used in pharmaceuticals for their anti-inflammatory and analgesic properties.
Other oxazole derivatives: Known for their antimicrobial and anticancer activities.
Other piperazine derivatives: Commonly used in antipsychotic and antihistamine medications.
Uniqueness
The uniqueness of this compound lies in its multi-ring structure, which may confer distinct biological activities and chemical reactivity compared to other compounds with similar individual rings.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
